molecular formula C7H12N2O2 B6599397 Carbamic acid, N-(4-cyanobutyl)-, methyl ester CAS No. 96232-90-5

Carbamic acid, N-(4-cyanobutyl)-, methyl ester

Cat. No.: B6599397
CAS No.: 96232-90-5
M. Wt: 156.18 g/mol
InChI Key: CGWUSLSXMSPPJK-UHFFFAOYSA-N
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Description

Carbamic acid, N-(4-cyanobutyl)-, methyl ester is a chemical compound with the molecular formula C7H12N2O2. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a carbamate group and a cyanobutyl side chain, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Carbamic acid, N-(4-cyanobutyl)-, methyl ester typically involves the reaction of methyl chloroformate with 4-cyanobutylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Methyl chloroformate+4-cyanobutylamineCarbamic acid, N-(4-cyanobutyl)-, methyl ester+HCl\text{Methyl chloroformate} + \text{4-cyanobutylamine} \rightarrow \text{this compound} + \text{HCl} Methyl chloroformate+4-cyanobutylamine→Carbamic acid, N-(4-cyanobutyl)-, methyl ester+HCl

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The process often includes steps such as purification and isolation to obtain the final product in a usable form.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, N-(4-cyanobutyl)-, methyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The carbamate group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

Carbamic acid, N-(4-cyanobutyl)-, methyl ester has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein modification.

    Industry: The compound is used in the production of agrochemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of Carbamic acid, N-(4-cyanobutyl)-, methyl ester involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition or modification of enzyme activity. The cyanobutyl side chain may also play a role in the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Carbamic acid, N-(4-cyanobutyl)-, ethyl ester
  • Carbamic acid, N-(4-cyanobutyl)-, propyl ester
  • Carbamic acid, N-(4-cyanobutyl)-, butyl ester

Uniqueness

Carbamic acid, N-(4-cyanobutyl)-, methyl ester is unique due to its specific combination of a carbamate group and a cyanobutyl side chain. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications.

Properties

IUPAC Name

methyl N-(4-cyanobutyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O2/c1-11-7(10)9-6-4-2-3-5-8/h2-4,6H2,1H3,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGWUSLSXMSPPJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NCCCCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80888767
Record name Carbamic acid, N-(4-cyanobutyl)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80888767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96232-90-5
Record name Methyl N-(4-cyanobutyl)carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=96232-90-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-(4-cyanobutyl)-, methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096232905
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Carbamic acid, N-(4-cyanobutyl)-, methyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Carbamic acid, N-(4-cyanobutyl)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80888767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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